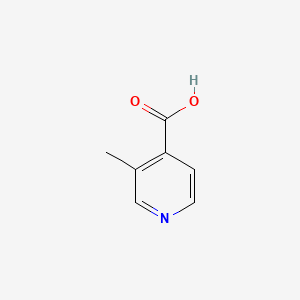

3-Methylisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMAGAVKVRGYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960633 | |

| Record name | 3-Methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40211-20-9, 4021-12-9 | |

| Record name | 3-Methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatives and Analogues of 3 Methylisonicotinic Acid in Academic Research

Role in Medicinal Chemistry

3-Methylisonicotinic acid serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical sector. Its chemical structure makes it a versatile building block for developing novel therapeutic agents.

The structural framework of this compound is a foundation for numerous derivatives and analogues that are actively investigated in academic and industrial research.

This compound is utilized as a precursor for the synthesis of 4,5-dihydro-1H-pyrazole derivatives that function as inhibitors of cholesterol 24-hydroxylase. scbt.com This enzyme, also known as CYP46A1, is a member of the cytochrome P450 family and is primarily expressed in the brain. nih.gov Its main function is to convert cholesterol into 24S-hydroxycholesterol (24S-HC), which is a major pathway for cholesterol elimination from the brain. nih.govnih.gov Given that abnormal cholesterol balance in the brain is linked to several neurodegenerative diseases, the modulation of CYP46A1 activity is a significant area of therapeutic research. nih.gov By serving as a starting material for these inhibitors, this compound plays a role in the development of potential treatments for such conditions. scbt.com

6-Methylnicotinic acid (CAS Number: 3222-47-7) is a structural isomer of this compound, with the same molecular formula of C₇H₇NO₂. nbinno.comscbt.com It is a significant compound in pharmaceutical synthesis, most notably as a key intermediate in the production of etoricoxib, a non-steroidal anti-inflammatory drug (NSAID). nbinno.com The demand for this compound is largely driven by its application in the manufacturing of such widely used medications. nbinno.com

In addition to its role as a synthetic intermediate, 6-methylnicotinic acid is used in coordination chemistry. Research has shown its ability to form complexes with metal ions, such as manganese (II) and nickel (II), resulting in structures with distinct geometries and motifs. researchgate.net These coordination complexes are subjects of study for their structural and material properties. nbinno.comresearchgate.net The synthesis of 6-methylnicotinic acid can be achieved from its corresponding ester, methyl 6-methylnicotinate. nbinno.comchemicalbook.com

N-Methylnicotinic acid, commonly known as trigonelline (B31793), is a naturally occurring alkaloid with the chemical formula C₇H₇NO₂. wikipedia.org It is structured as a zwitterion and is formed through the methylation of the nitrogen atom of nicotinic acid (niacin, or vitamin B3). wikipedia.org Trigonelline is a metabolic product of niacin in mammals and is found in many plant species, including coffee and fenugreek seeds. wikipedia.orghmdb.ca

The biosynthesis of trigonelline in plants primarily proceeds from nicotinic acid, which is supplied by the NAD (nicotinamide adenine (B156593) dinucleotide) cycle. researchgate.netresearchgate.net The direct precursor, nicotinic acid, can be formed from metabolic precursors such as nicotinamide (B372718) or quinolinic acid. researchgate.net The conversion of nicotinic acid to trigonelline is a single-step methylation reaction catalyzed by the enzyme nicotinate (B505614) N-methyltransferase. researchgate.net This metabolic pathway is particularly active in certain parts of plants, such as the young fruits of coffee plants. researchgate.netresearchgate.net

Biological and Pharmacological Research Applications

Enzyme Inhibition Studies

The ability of 3-methylisonicotinic acid derivatives to interact with and inhibit enzymes is a key area of research, with implications for treating a range of diseases.

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a crucial role in cholesterol metabolism in the brain by converting cholesterol to 24S-hydroxycholesterol. nih.govresearchgate.net The inhibition of this enzyme is a therapeutic strategy being explored for certain neurological disorders. nih.gov

Novel derivatives of 4-arylpyridine, which can be conceptually related to substituted pyridines like this compound, have been designed as potent and selective inhibitors of CH24H. nih.gov For instance, structure-based drug design has led to the discovery of compounds like soticlestat, which demonstrates high potency with an IC50 value of 7.4 nM. nih.gov Another potent inhibitor, Cholesterol 24-hydroxylase-IN-1, shows an IC50 of 8.5 nM. medchemexpress.com These inhibitors are designed to be brain-penetrant, a critical feature for targeting central nervous system disorders. nih.govmedchemexpress.com Research has also focused on 1,3-oxazole-based derivatives as CH24H inhibitors, with some compounds showing potent inhibition and the ability to reduce 24S-hydroxycholesterol levels in the brain after oral administration. ucr.edu

In the context of other cytochrome P450 enzymes, such as those from Mycobacterium tuberculosis (e.g., CYP125 and CYP142), pyridine-based scaffolds are also being investigated. nih.gov These enzymes are involved in cholesterol metabolism essential for the bacterium's survival, making them attractive targets for new anti-tuberculosis drugs. nih.govresearchgate.net Structure-guided design has led to the development of 3-substituted biaryl pyridine (B92270) compounds that bind to the heme iron of these enzymes, demonstrating the versatility of the pyridine scaffold in enzyme inhibition. nih.gov

| Compound | Target Enzyme | IC50 (nM) | Key Features |

|---|---|---|---|

| Soticlestat (a 4-arylpyridine derivative) | Cholesterol 24-Hydroxylase (CH24H) | 7.4 | Highly potent, selective, and brain-penetrant. nih.gov |

| Cholesterol 24-hydroxylase-IN-1 | Cholesterol 24-Hydroxylase (CH24H) | 8.5 | Potent and selective inhibitor. medchemexpress.com |

| 1,3-Oxazole-based inhibitor (Compound 3k) | Cholesterol 24-Hydroxylase (CH24H) | 4.5 | Potent, selective, and orally active with brain penetration. ucr.edu |

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic neurotransmission. nih.govnih.gov While direct studies on 2-(1-hydroxyethyl)-6-methylisonicotinic acid are not prevalent in the provided context, the broader class of isonicotinic acid derivatives and related heterocyclic compounds have been explored for their AChE inhibitory potential.

Reversible AChE inhibitors, which can be competitive or noncompetitive, are of significant therapeutic interest. nih.gov The goal of these inhibitors is to increase the levels and duration of action of acetylcholine in the brain. nih.govnih.gov Many drugs currently used to treat Alzheimer's disease, such as donepezil, galantamine, and rivastigmine, are acetylcholinesterase inhibitors. nih.gov These compounds work by slowing the degradation of acetylcholine, thereby enhancing cholinergic function. nih.gov Research in this area often involves screening plant extracts and synthetic compounds to identify new and effective AChE inhibitors. mdpi.com

The hydrazide moiety (-CONHNH2) is a versatile functional group that plays a significant role in the design of enzyme inhibitors. researchgate.netresearchgate.net Hydrazide derivatives, including hydrazones which contain the -NHN=CH- group, are known to exhibit a wide range of pharmacological activities, including enzyme inhibition. nih.govmdpi.com

The mechanism of enzyme inhibition by hydrazide-based compounds can vary. They can act as reversible or irreversible inhibitors. nih.govnih.gov For example, certain hydrazide-containing drugs are known to cause irreversible inhibition of monoamine oxidase (MAO) by forming a covalent bond with the flavin coenzyme. nih.gov However, due to potential side effects associated with irreversible inhibition, there is a growing interest in developing reversible hydrazide-based inhibitors. nih.gov

Antimicrobial Activity Investigations of Derivatives

Derivatives of this compound, particularly its hydrazide, have been a subject of interest in the search for new antimicrobial agents. The hydrazide-hydrazone scaffold, formed by condensing isonicotinic acid hydrazide with various aldehydes, has proven to be a fruitful area of research for developing compounds with significant antibacterial and antifungal properties. nih.govresearchgate.net

Studies have shown that these derivatives can be highly active, sometimes more potent than commonly used chemotherapeutic agents, especially against Gram-positive bacteria. nih.gov The antimicrobial activity is often influenced by the nature of the substituents on the aromatic aldehyde part of the molecule. For instance, compounds with electron-withdrawing groups like nitro (NO2), iodine (I), or bromine (Br) have been observed to exhibit better antibacterial activity compared to those with electron-donating groups like methoxy (B1213986) (OCH3) or hydroxyl (OH). mdpi.com

Some of these synthesized hydrazide-hydrazones have demonstrated significant activity against resistant bacterial strains, which is a critical need in modern medicine. researchgate.netmdpi.com For example, certain derivatives have shown notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.netmdpi.com

| Derivative Type | Target Microorganisms | Observed Activity | Potential Mechanism |

|---|---|---|---|

| Isonicotinic acid hydrazide condensed with aromatic aldehydes | Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria, Candida spp. | Significant antibacterial activity, sometimes exceeding reference drugs. nih.govresearchgate.net | Inhibition of essential enzymes like DNA gyrase. researchgate.netmdpi.com |

| Lactic acid hydrazide-hydrazones with electron-withdrawing groups (e.g., NO2) | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | Higher antibacterial activity (MIC = 64–128 µg/mL). mdpi.com | Not specified. |

| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | S. epidermidis, S. aureus, B. subtilis | High antibacterial activity with bactericidal effect (MIC = 0.48–15.62 μg/mL). mdpi.com | Not specified. |

Role as Precursors in Pharmaceutical Agent Development

This compound and its relatives, like isonicotinic acid, serve as crucial starting materials for the synthesis of a wide array of pharmaceutical agents. Their inherent chemical reactivity and structural features make them valuable building blocks in drug discovery and development.

The isonicotinic acid hydrazide scaffold is a cornerstone in the development of antibacterial agents. researchgate.netnih.gov Isoniazid, an isonicotinic acid hydrazide, is a primary drug used in the treatment of tuberculosis. nih.gov Building on this, researchers have synthesized numerous derivatives by reacting isonicotinic acid hydrazide with different aldehydes and ketones to create hydrazones, or by acylating the hydrazide. nih.govmdpi.com

These modifications aim to enhance antimicrobial potency, broaden the spectrum of activity, and overcome resistance mechanisms. mdpi.comnih.gov For example, novel isonicotinic hydrazone derivatives have been synthesized and shown to possess appreciable antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. mdpi.com Furthermore, complex molecules incorporating the isonicotinic amide moiety have been synthesized, such as 2-[(4'-oxo-3'-chloro-2'-phenylazetidin-1'-yl)-aminomethyl]-3-[N-isonicotinamide-yl]-6-iodo-quinazolin-4-ones, which were evaluated for both antibacterial and antitubercular activities. researchgate.netijpsnonline.com The versatility of the isonicotinic acid core allows for the creation of diverse chemical libraries to screen for new and effective agents against a variety of bacterial pathogens. nih.govnih.gov

Agents for Inflammatory Diseases

There is a growing body of research on the anti-inflammatory potential of isonicotinic acid and nicotinic acid derivatives. These compounds are being explored for their ability to modulate the inflammatory response, which is a key factor in a wide range of chronic diseases.

Studies have shown that derivatives of isonicotinic acid can exhibit significant anti-inflammatory activity. nih.gov The primary mechanism of action for some of these derivatives is believed to be the inhibition of reactive oxygen species (ROS), which are key signaling molecules in the inflammatory cascade. nih.gov In some in-vitro studies, certain isonicotinic acid derivatives have demonstrated superior anti-inflammatory effects compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. nih.gov Molecular docking studies have further suggested that these compounds may exert their effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapy. nih.gov

Similarly, derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Research has indicated that some of these compounds can potently inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The table below summarizes the findings from a study on the anti-inflammatory activity of certain nicotinic acid derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

| Compound | Nitrite Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| 4d | 86.109 ± 0.51 | Not Reported | Not Reported |

| 4f | Not Reported | Comparable to Ibuprofen | Comparable to Ibuprofen |

| 4g | 119.084 ± 0.09 | Not Reported | Not Reported |

| 4h | Not Reported | Comparable to Ibuprofen | Comparable to Ibuprofen |

| 5b | Not Reported | Comparable to Ibuprofen | Comparable to Ibuprofen |

| Ibuprofen | Not Reported | Standard | Standard |

Data sourced from a study on new nicotinic acid derivatives as potential anti-inflammatory agents. nih.gov

While these findings are promising for the broader class of nicotinic and isonicotinic acids, specific studies on the anti-inflammatory activity of this compound itself are not extensively available in the current scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the pharmacological activity of a lead compound. Such studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity.

In the context of nicotinic acid derivatives, SAR studies have been conducted to understand the structural requirements for their vasorelaxant and antioxidant properties. mdpi.com These studies have explored how different substituents on the pyridine ring influence the compound's activity, providing insights for the design of more potent molecules. mdpi.com For instance, one study on thionicotinic acid derivatives investigated how modifications to the carboxylic acid group affected vasorelaxant activity. mdpi.com

Quantitative structure-activity relationship (QSAR) studies have also been applied to nicotine (B1678760) analogues to understand their binding affinity to neuronal nicotinic acetylcholine receptors. nih.gov These studies have highlighted the importance of the size and nature of substituents on the pyrrolidine (B122466) ring for receptor binding. nih.gov

However, specific SAR studies focusing on this compound derivatives for inflammatory diseases are not well-documented in the available literature. The existing research on related structures suggests that the position and nature of substituents on the pyridine ring are critical for biological activity, but direct evidence for this compound derivatives is lacking.

Investigational Biological Research Applications

The primary investigational application for this compound found in the scientific literature is its use as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic applications. scbt.com A notable example is its use in the preparation of 4,5-dihydro-1H-pyrazole derivatives. scbt.com These synthesized compounds have been investigated as inhibitors of cholesterol 24-hydroxylase, an enzyme implicated in cholesterol metabolism in the brain, suggesting a potential therapeutic avenue for neurodegenerative diseases. scbt.com

While the direct biological and pharmacological activities of this compound are not extensively characterized, its role as a building block in the synthesis of potentially bioactive molecules underscores its importance in medicinal chemistry research.

Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

In organic synthesis, compounds known as "building blocks" are fundamental molecular components used for the stepwise assembly of more complex target molecules. sigmaaldrich.com These are typically small, functionalized molecules that serve as the basic units in the construction of larger molecular architectures. sigmaaldrich.comillinois.eduphys.org 3-Methylisonicotinic acid fits this description perfectly. Its carboxylic acid group can readily undergo reactions such as esterification and amidation, while the pyridine (B92270) ring offers a site for various substitution and coupling reactions. This dual functionality allows chemists to incorporate the 3-methylpyridine-4-carboxyl fragment into a wide array of larger, more complex structures, making it a valuable component in the synthesis of novel organic compounds.

Intermediates in Pharmaceutical and Agrochemical Synthesis

The structural motif of this compound is a key component in a variety of biologically active compounds. It functions as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, it is used in the preparation of 4,5-dihydro-1H-pyrazole derivatives, which have been investigated as inhibitors of cholesterol 24-hydroxylase, an enzyme relevant in neurodegenerative diseases. scbt.com Furthermore, it serves as a precursor for compounds that are pharmaceutically active as antagonists for the adenosine (B11128) A2a receptor and the metabotropic glutamate (B1630785) receptor 2. google.com Pyridine carboxylic acids, in general, are important intermediates for both pharmaceuticals and agrochemicals. google.com

The utility of this compound is highlighted in the following table, which details its role in the synthesis of specific active molecules.

| Intermediate | Synthesized Compound Class | Therapeutic/Agrochemical Area | Reference |

|---|---|---|---|

| This compound | 4,5-dihydro-1H-pyrazole derivatives | Cholesterol 24-hydroxylase inhibitors | scbt.com |

| This compound | Adenosine A2a receptor antagonists | Central Nervous System (CNS) disorders | google.com |

| This compound | Metabotropic Glutamate receptor 2 antagonists | Central Nervous System (CNS) disorders | google.com |

Potential in Catalysis and Novel Material Development (Based on related pyridine derivatives)

While specific research on this compound in catalysis is emerging, the broader class of pyridine carboxylic acids shows significant promise in this field. These related compounds are known to act as efficient catalysts in various organic transformations. For example, pyridine-2-carboxylic acid has been successfully used as a catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. nih.govrsc.org The catalytic activity often stems from the ability of the pyridine nitrogen and the carboxylic acid group to coordinate with metal ions or to participate in acid-base catalysis. nih.gov

In materials science, pyridine-based carboxylic acids are extensively used as organic linkers for the construction of Metal-Organic Frameworks (MOFs). rsc.orgrsc.orgacs.orgalfa-chemistry.com These materials are highly porous crystalline structures with applications in gas storage, separation, and catalysis. alfa-chemistry.com The pyridine and carboxylate groups can coordinate with metal ions to form stable, extended networks. rsc.orgacs.org Given its structure, this compound is a prime candidate for designing new MOFs with tailored properties, where the methyl group could influence the framework's porosity and catalytic selectivity. The development of catalysts from the precursor 3-methylpyridine (B133936) for oxidation reactions also points to the potential of its derivatives in catalytic applications. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of 3-Methylisonicotinic acid, offering non-destructive analysis of its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the this compound molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the acidic proton of the carboxylic acid group. The protons on the pyridine ring (H-2, H-5, H-6) will appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. libretexts.orgoregonstate.edu The methyl group protons (-CH₃) are expected to appear further upfield (around 2.0-2.5 ppm). The carboxylic acid proton (-COOH) typically presents as a broad singlet at a very downfield position, often above 11.0 ppm. libretexts.org

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are often acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a chemically distinct carbon atom. libretexts.org The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (0-220 ppm). libretexts.org The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing furthest downfield (170-185 ppm). libretexts.org The sp²-hybridized carbons of the pyridine ring will resonate in the 125-150 ppm range, while the sp³-hybridized carbon of the methyl group will appear significantly upfield (10-15 ppm). libretexts.org

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | > 11.0 | 170 - 185 |

| C2-H | 8.5 - 9.0 | 148 - 152 |

| C5-H | 7.5 - 8.0 | 125 - 130 |

| C6-H | 8.5 - 9.0 | 148 - 152 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental composition of a compound.

MS and High-Resolution Mass Spectrometry (HRMS): Standard MS provides the molecular weight of this compound (137.14 g/mol ). nih.gov HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, which has a high melting point, derivatization to a more volatile ester (e.g., the methyl ester) may be required before analysis to prevent thermal decomposition in the GC inlet. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for analyzing this compound without derivatization. The compound can be separated from impurities using liquid chromatography and subsequently ionized and detected by the mass spectrometer. This technique is also used in tandem mass spectrometry (MS-MS).

Tandem Mass Spectrometry (MS-MS): In MS-MS, ions of a specific m/z (precursor ions) are selected and fragmented to produce product ions. This process provides valuable structural information and is used for selective and sensitive quantification. researchgate.net

Predicted mass spectrometry data, including collision cross-section (CCS) values which relate to the ion's shape, can be calculated to aid in identification. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 138.05496 | 124.5 |

| [M+Na]⁺ | 160.03690 | 133.3 |

| [M-H]⁻ | 136.04040 | 126.0 |

| [M+NH₄]⁺ | 155.08150 | 144.4 |

| [M+K]⁺ | 176.01084 | 131.8 |

| [M]⁺ | 137.04713 | 124.3 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective tool for identifying the functional groups present in a compound. vscht.cz The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its carboxylic acid and substituted pyridine ring structures.

Key expected absorptions include a very broad band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹. The C=O (carbonyl) stretching vibration will result in a strong, sharp peak in the region of 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. vscht.czscribd.com

Predicted Characteristic IR Absorptions for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 3000-3100 | C-H stretch | Aromatic (Pyridine) |

| 2850-2960 | C-H stretch | Methyl |

| 1680-1710 | C=O stretch (strong) | Carboxylic Acid |

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. ECD is an exquisitely sensitive method for investigating the stereochemistry of chiral molecules. A molecule must be chiral (i.e., non-superimposable on its mirror image) to exhibit an ECD spectrum.

This compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Consequently, in an achiral solvent, it will not produce an ECD signal. An ECD spectrum would only be observed if chirality were induced, for example, by binding the molecule to a chiral host molecule like a protein or cyclodextrin.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

For the analysis of this compound and related pyridinecarboxylic acids, reversed-phase HPLC is a common approach. sielc.comnih.gov A C18 column is often used as the stationary phase, with a mobile phase typically consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The retention of this compound can be controlled by adjusting the pH of the mobile phase and the concentration of the organic solvent. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring possesses a strong chromophore that absorbs UV light. This method is highly effective for determining the purity of this compound and quantifying it in various samples.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These improvements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. For the analysis of this compound, a pyridinecarboxylic acid, UPLC provides a powerful tool for its quantification and purity assessment.

The separation of this compound and its related isomers or impurities is typically achieved using reversed-phase chromatography. C18 columns are commonly employed, providing a hydrophobic stationary phase for the retention of the analyte. The mobile phase composition is a critical parameter in achieving optimal separation. A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The buffer is essential for controlling the ionization state of the carboxylic acid and the pyridine nitrogen, thereby influencing its retention and peak shape. Formic acid or phosphoric acid are often used to maintain a low pH, which suppresses the ionization of the carboxylic acid group and promotes retention on the reversed-phase column.

Detection is most commonly performed using UV spectrophotometry, as the pyridine ring of this compound exhibits strong absorbance in the UV region. The selection of an appropriate wavelength is crucial for achieving high sensitivity and selectivity.

A representative UPLC method for the analysis of pyridinecarboxylic acid isomers, which can be adapted for this compound, is detailed in the table below.

| Parameter | Condition |

| Instrument | Waters ACQUITY UPLC System or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | UV at 265 nm |

| Expected Retention Time | 2-4 minutes (dependent on exact gradient) |

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), a subtype of gas chromatography, is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary prerequisite to increase its volatility and thermal stability, making it amenable to GC analysis. The presence of the polar carboxylic acid group makes direct injection of the underivatized compound problematic, often leading to poor peak shape and thermal decomposition in the hot injector.

The most common derivatization strategy for carboxylic acids is esterification, which converts the polar carboxyl group into a less polar and more volatile ester. Methylation, to form the methyl ester, is a widely used approach. Reagents such as diazomethane, or a combination of methanol with an acidic catalyst like boron trifluoride (BF₃) or acetyl chloride, can be employed for this purpose. Another effective derivatization technique is silylation, where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this transformation.

The choice of the GLC column is critical for achieving good separation. A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is often suitable for the analysis of the derivatized this compound. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural confirmation through the mass spectrum of the derivatized analyte.

Below is a table outlining typical GLC conditions for the analysis of derivatized this compound.

| Parameter | Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | Heat at 70°C for 30 minutes |

| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MSD Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Detection | Electron Ionization (EI) at 70 eV, scanning m/z 50-550 |

Thermal Analysis Methods for Complex Assessment

Thermal analysis techniques are instrumental in characterizing the physicochemical properties of materials by measuring changes in their properties as a function of temperature. For a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information regarding its thermal stability, decomposition profile, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is particularly useful for determining the thermal stability and decomposition temperatures of this compound. The TGA thermogram of a pyridinecarboxylic acid typically shows a stable region at lower temperatures, followed by one or more mass loss steps at higher temperatures corresponding to sublimation and/or decomposition. The temperature at which mass loss begins provides an indication of the compound's thermal stability. For isonicotinic acid, studies have shown that it can undergo sublimation before decomposition.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine transition temperatures such as melting point, as well as the enthalpy associated with these transitions. For this compound, the DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. The sharpness and position of the melting peak can also provide information about the purity of the sample. In conjunction with TGA, DSC can help to distinguish between melting and decomposition events.

The thermal analysis of this compound is crucial for understanding its behavior under thermal stress, which is important for its synthesis, purification, and storage. The expected thermal events are summarized in the table below.

| Analysis Technique | Parameter | Expected Observation |

| TGA | Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (inert) | |

| Temperature Range | Ambient to 600 °C | |

| Mass Loss Events | Potential mass loss due to sublimation followed by decomposition at higher temperatures. | |

| DSC | Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (inert) | |

| Temperature Range | Ambient to 300 °C | |

| Thermal Events | A sharp endothermic peak corresponding to the melting point of the compound. |

Computational and Theoretical Studies

Molecular Modeling and Simulation Approaches

While specific molecular dynamics (MD) simulations for 3-Methylisonicotinic acid are not extensively documented in publicly available literature, the methodologies for studying related pyridine (B92270) and nicotinic acid derivatives are well-established. These approaches are fundamental to understanding the conformational dynamics, stability, and interaction of such molecules with biological targets.

Density Functional Theory (DFT) is a common method used to investigate the electronic structure and optimized geometry of pyridine derivatives. For instance, DFT studies on related compounds, such as arylated pyridine derivatives and various nicotinic acid derivatives, have been performed to understand their structural parameters, stability, and reactivity. tandfonline.comniscpr.res.in These calculations help in determining properties like bond lengths, bond angles, and thermodynamic parameters in the ground state. niscpr.res.in Furthermore, DFT can be employed to analyze Frontier Molecular Orbitals (HOMO-LUMO) to understand intramolecular charge transfer mechanisms. tandfonline.com

Molecular dynamics simulations are another powerful tool used to study the behavior of molecules over time. For related compounds like nicotinamide (B372718) analogs, MD simulations have been used to obtain conformations for developing quantitative structure-activity relationship (QSAR) models. nih.gov These simulations provide a dynamic picture of how the molecule might interact with its environment, such as a solvent or a biological receptor. nih.govmdpi.com For example, MD simulations have been used to study the association processes of drug-like compounds in aqueous solutions, revealing the importance of hydrogen bonding motifs. mdpi.com

These computational techniques, though not specifically reported for this compound, represent the standard in silico approaches that would be used to model its molecular behavior and interactions.

Prediction of Chemical and Biological Properties (e.g., ADME predictions for related compounds)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. In silico tools are frequently used to predict these properties for novel or understudied compounds based on their chemical structure.

For classes of compounds that include pyridine and pyrimidine derivatives, in silico ADME prediction is a common practice. nih.govresearchgate.net These studies often calculate a range of physicochemical and pharmacokinetic parameters to assess the "drug-likeness" of the molecules. Such predictions can guide the selection and optimization of lead compounds, potentially reducing the time and cost associated with experimental ADME profiling. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are also developed for related compounds, such as nicotinamide analogs and other nicotine (B1678760) derivatives, to correlate chemical structure with biological activity. nih.govresearchgate.net These models can predict the potency of new compounds and highlight key structural features that influence their activity. For instance, a QSAR study on nicotinamide analogs identified important residues for inhibitor design. nih.gov

Given the absence of specific experimental data for this compound, its ADME and other biological properties can be estimated using computational models trained on structurally similar compounds. The table below presents a set of predicted physicochemical and ADME properties for this compound based on established computational algorithms.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value |

|---|---|

| Physicochemical Properties | |

| Molecular Weight | 137.14 g/mol |

| LogP (octanol-water partition coefficient) | 1.3 |

| Topological Polar Surface Area (TPSA) | 50.2 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

| ADME Predictions | |

| Water Solubility | High |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Drug-Likeness | |

| Lipinski's Rule of Five | Yes (0 violations) |

| Bioavailability Score | 0.55 |

Note: The data in this table are generated from computational predictions and are intended for theoretical assessment. These values have not been experimentally verified.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Green Synthetic Routes

The industrial synthesis of related compounds, such as nicotinic acid, often relies on oxidation processes that can generate significant environmental pollutants, including nitrous oxide, a potent greenhouse gas. nih.gov A primary future objective is the development of synthetic pathways for 3-Methylisonicotinic acid that align with the principles of green chemistry. unibe.chunibo.it This involves a shift away from harsh reagents and conditions towards more sustainable alternatives.

Key areas for research include:

Catalytic Systems: Investigating novel catalysts that can facilitate the oxidation of 3-methylpyridine (B133936) with higher selectivity and efficiency, using environmentally benign oxidants like air or hydrogen peroxide. nih.govmdpi.com The goal is to minimize by-product formation and energy consumption.

Biocatalysis: Exploring enzymatic methods for the synthesis of this compound. Enzymes operate under mild conditions and exhibit high specificity, offering a highly sustainable route that can reduce waste and improve atom economy.

Continuous Flow Chemistry: Implementing continuous flow manufacturing processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced solvent usage compared to traditional batch processing. unibe.ch

The development of such green routes is not only an academic challenge but also a necessity for the sustainable production of pharmaceuticals and fine chemicals. unibo.it

Further Exploration of Potential Biological Activities

While this compound is recognized as a precursor for synthesizing inhibitors of enzymes like cholesterol 24-hydroxylase, its intrinsic biological activities remain largely unexplored. scbt.com Future research should focus on a systematic evaluation of its therapeutic potential across various domains.

Indications from studies on analogous pyridine (B92270) and nicotinic acid derivatives suggest several promising avenues:

Antimicrobial Properties: Derivatives of nicotinic acid have demonstrated activity against various bacterial and fungal strains, including drug-resistant variants like MRSA. mdpi.comresearchgate.net A thorough screening of this compound against a broad panel of pathogenic microorganisms could uncover novel antimicrobial applications.

Anticancer Activity: Researchers have successfully synthesized nicotinic acid derivatives with significant cytotoxic effects against human cancer cell lines. nih.gov Investigating the potential of this compound to inhibit cancer cell proliferation or induce apoptosis could open new avenues for oncology research. nih.gov

Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are underlying factors in many diseases. Given that some nicotinic acid derivatives exhibit antioxidant properties, it is plausible that this compound could possess similar capabilities, which warrants further investigation. nih.gov

A comprehensive pharmacological profiling of this compound is a critical step toward unlocking its full therapeutic potential.

Design and Synthesis of Novel Derivatives for Enhanced Bioactivity or Specific Applications

The structural scaffold of this compound provides a versatile platform for the design and synthesis of novel derivatives with tailored biological activities. By strategically modifying its functional groups, researchers can aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Future synthetic efforts could be directed towards:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of derivatives by introducing various substituents onto the pyridine ring or modifying the carboxylic acid group. These studies are essential to identify the key structural features required for specific biological activities, such as enzyme inhibition or antimicrobial effects. mdpi.com

Hybrid Molecules: Creating hybrid compounds by combining the this compound moiety with other known pharmacophores. This approach can lead to molecules with dual-action mechanisms or novel therapeutic profiles.

Target-Specific Analogs: Based on computational modeling and docking studies, designing derivatives that are optimized for binding to specific biological targets, such as enzymes or receptors implicated in disease. nih.gov For instance, derivatives could be tailored to enhance inhibition of cholesterol 24-hydroxylase or target other enzymes involved in metabolic disorders. scbt.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 3-Methylisonicotinic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves pyridine derivative functionalization, such as carboxylation or methylation, under controlled anhydrous conditions. Post-synthesis, characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy for functional group verification, and mass spectrometry (MS) for molecular weight confirmation. Physical properties (melting point: 235°C, boiling point: 388.6°C) should align with literature benchmarks . Safety protocols, including ventilation and anti-static equipment, must be followed during synthesis .

Q. What safety measures are critical when handling this compound?

- Methodological Answer : Use fume hoods or local exhaust systems to avoid inhalation of vapors. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Storage requires airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from oxidizers and heat sources. Spill management involves neutralization with non-combustible absorbents and disposal per hazardous waste regulations .

Q. Which spectroscopic techniques are essential for validating this compound’s structural integrity?

- Methodological Answer :

- ¹H NMR : Identify proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm, methyl groups at δ 2.0–2.5 ppm).

- ¹³C NMR : Confirm carboxylate (δ 165–175 ppm) and pyridine ring carbons.

- IR : Detect carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1680–1720 cm⁻¹).

Cross-referencing with published spectra and melting point verification (235°C) ensures purity .

Advanced Research Questions

Q. How can researchers optimize catalytic conditions to improve this compound synthesis yield?

- Methodological Answer : Employ design of experiments (DoE) to test variables like catalyst type (e.g., palladium vs. copper), temperature (80–120°C), and solvent polarity. Response surface methodology (RSM) can model interactions between factors. Monitor yield via high-performance liquid chromatography (HPLC) and validate purity with differential scanning calorimetry (DSC). Statistical tools like ANOVA identify significant variables .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., IC₅₀ variability) for this compound derivatives?

- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate data from heterogeneous studies. Assess bias using tools like ROBINS-I for non-randomized studies. Meta-regression can adjust for confounders (e.g., cell line differences, assay protocols). In vitro/in vivo correlation (IVIVC) models reconcile discrepancies by accounting for bioavailability and metabolic stability .

Q. How to design a dose-response meta-analysis for evaluating this compound’s bioactivity?

- Methodological Answer : Define inclusion criteria (e.g., studies reporting EC₅₀/IC₅₀ values) and extract data using standardized forms. Stratify by model type (cell vs. animal) and endpoint (e.g., anti-inflammatory vs. antimicrobial). Apply random-effects models to pool dose-response curves, and assess heterogeneity via I² statistics. Sensitivity analyses exclude outliers, and publication bias is evaluated via funnel plots .

Q. What methodologies address stability challenges in this compound during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) under ICH Q1A guidelines identify degradation pathways (e.g., hydrolysis, oxidation). Analytical techniques like LC-MS/MS quantify degradation products. Formulation with antioxidants (e.g., BHT) or lyophilization improves stability. Real-time monitoring via Raman spectroscopy detects crystallinity changes .

Data Analysis & Interpretation

Q. How should researchers statistically analyze conflicting results in this compound’s physicochemical properties?

- Methodological Answer : Apply Bland-Altman plots to assess inter-laboratory measurement agreement. Principal component analysis (PCA) identifies clusters in spectral or chromatographic data. Calibration curves using certified reference materials (CRMs) standardize instrumentation. Outliers are evaluated via Grubbs’ test .

Q. What computational tools predict this compound’s reactivity in novel chemical environments?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model solvation effects. Software like Gaussian or ORCA integrates spectroscopic and thermodynamic data for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.